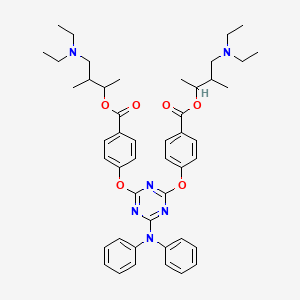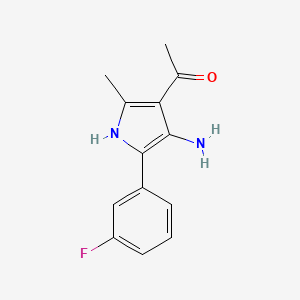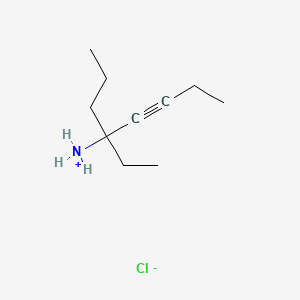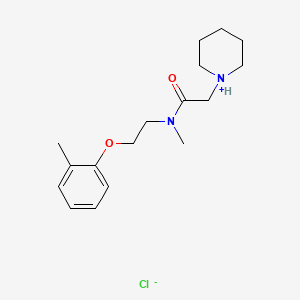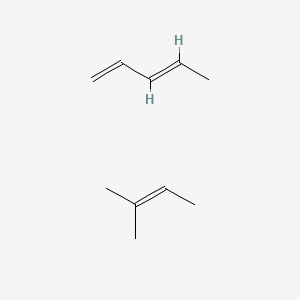
2-methylbut-2-ene;(3E)-penta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbut-2-ene: and (3E)-penta-1,3-diene are organic compounds belonging to the class of alkenes2-methylbut-2-ene is an alkene hydrocarbon with the molecular formula C5H10 . (3E)-penta-1,3-diene is a conjugated diene with the molecular formula C5H8. Both compounds are of interest in various chemical reactions and industrial applications.
Métodos De Preparación
2-methylbut-2-ene: can be synthesized through several methods. One common method involves the dehydration of 2-methylbutan-2-ol using acid catalysts such as phosphoric acid . The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the alkene. Industrially, 2-methylbut-2-ene is produced through deep catalytic cracking of vacuum gas oil, which yields a mixture of isoamylenes .
(3E)-penta-1,3-diene: can be prepared through the dehydrohalogenation of 1,4-dichloropentane using a strong base such as potassium tert-butoxide. The reaction conditions typically involve heating the mixture to promote the elimination of hydrogen chloride and formation of the conjugated diene.
Análisis De Reacciones Químicas
2-methylbut-2-ene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of 2-methylbut-2-ene yields 2-methylbutane.
Substitution: It can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated products.
(3E)-penta-1,3-diene: also participates in several reactions:
Diels-Alder Reaction: It can react with dienophiles to form cyclohexene derivatives.
Polymerization: It can undergo polymerization to form polyenes.
Oxidation: Similar to 2-methylbut-2-ene, it can be oxidized to form various oxygenated products.
Aplicaciones Científicas De Investigación
2-methylbut-2-ene: is used in scientific research for:
Free Radical Scavenging: It is used to scavenge free radicals in organic solvents like trichloromethane and dichloromethane.
Synthetic Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
(3E)-penta-1,3-diene: has applications in:
Polymer Chemistry: It is used as a monomer in the production of polymers and copolymers.
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action for 2-methylbut-2-ene involves its ability to act as a free radical scavenger. It reacts with free radicals to form more stable products, thereby preventing radical-induced damage in chemical systems .
(3E)-penta-1,3-diene: exerts its effects through its conjugated diene system, which allows it to participate in Diels-Alder reactions and other cycloaddition reactions. The conjugation stabilizes the transition state and facilitates the formation of cyclic products.
Comparación Con Compuestos Similares
2-methylbut-2-ene: can be compared with other alkenes such as 2-methyl-1-butene and 3-methyl-1-butene. These compounds share similar reactivity patterns but differ in their structural isomerism, which affects their physical properties and reactivity.
(3E)-penta-1,3-diene: can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene. The unique feature of (3E)-penta-1,3-diene is its specific arrangement of double bonds, which influences its reactivity in cycloaddition reactions.
Conclusion
Both 2-methylbut-2-ene and (3E)-penta-1,3-diene are valuable compounds in organic chemistry with diverse applications in synthesis, polymer chemistry, and free radical scavenging. Their unique structures and reactivity make them important tools for researchers and industrial chemists alike.
Propiedades
Número CAS |
26813-14-9 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2-methylbut-2-ene;(3E)-penta-1,3-diene |
InChI |
InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3/b;5-4+ |
Clave InChI |
KLAJKQCMOYCTDK-RCKHEGBHSA-N |
SMILES isomérico |
C/C=C/C=C.CC=C(C)C |
SMILES canónico |
CC=CC=C.CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


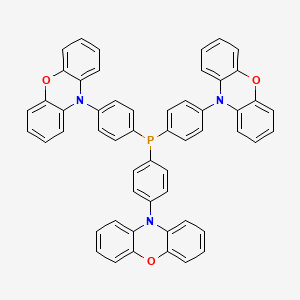
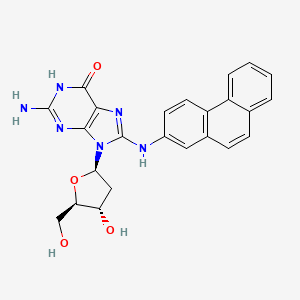
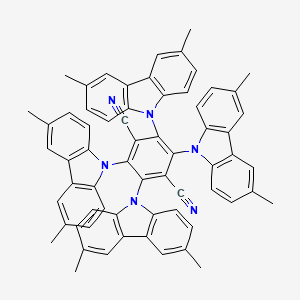
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
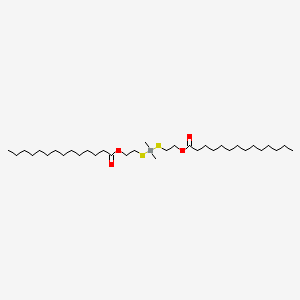
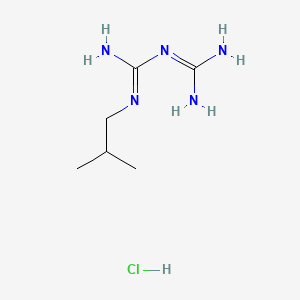
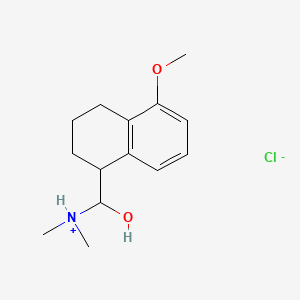
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)

